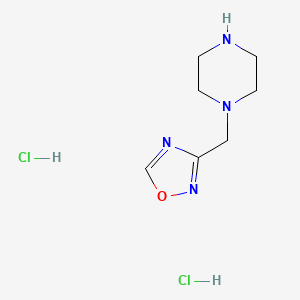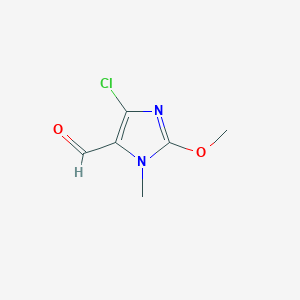
4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
“4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde” is a compound with the CAS Number: 1308650-32-9 . It has a molecular weight of 174.59 and is a powder at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C6H7ClN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 174.59 .Scientific Research Applications
Synthesis and Characterization of Derivatives
- Imidazole derivatives, including those related to 4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde, are used as building blocks in medicinal chemistry. They have been utilized in the synthesis of various biologically active molecules. A study demonstrated the derivation of the N-1 atom of the imidazole ring with different alkyl groups, leading to the creation of potentially biologically active compounds (Orhan, Kose, Alkan, & Öztürk, 2019).
Reactions with Nitroalkanes and Pyrazol-3-ols
- The compound has been involved in reactions with nitroalkanes in the presence of anhydrous ammonium acetate, leading to the formation of 4-chloro-5-(2-nitroalkenyl)-1H-imidazoles. These imidazoles subsequently react with 5-methyl-2,4-dihydro-3H-pyrazol-3-one following the Michael addition scheme (Chornous et al., 2015).
Reduction and Conversion into Derivatives
- Research has shown the reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes into methanols, which are further converted into chloromethyl and fluoromethyl derivatives. These derivatives are used to produce various compounds through reactions with secondary amines, thiols, and other agents (Chornous, Grozav, Klyukovskii, Bezdudnyi, & Vovk, 2013).
Synthesis of Fused Ring Heterocycles
- The title compound has been transformed into tricyclic heterocycles. This process involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, leading to the formation of biologically active fused heterocycles (Gaonkar & Rai, 2010).
Copper-Catalyzed Oxidative Coupling
- A practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes has been developed through copper-catalyzed oxidative coupling. This process is significant for its high atom economy and mild conditions, making it valuable in various synthetic applications (Li et al., 2015).
Synthesis of Pyrazole Derivatives
- The compound has been used in the synthesis of new pyrazole derivatives. Its reactivity and structural properties are crucial for forming these compounds, which are of interest due to their potential biological activities (Xu & Shi, 2011).
Synthesis of Imidazole Derivatives
- An efficient method for synthesizing 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives, which are crucial precursors for biologically active compounds, has been developed. This method is adaptable for large-scale use and preparation of various analogs, underscoring the compound's utility in pharmaceutical and medicinal chemistry (Davood, Alipour, & Shafiee, 2008).
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their specific chemical structures .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The action of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
Properties
IUPAC Name |
5-chloro-2-methoxy-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(3-10)5(7)8-6(9)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGJAJPTNLFNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
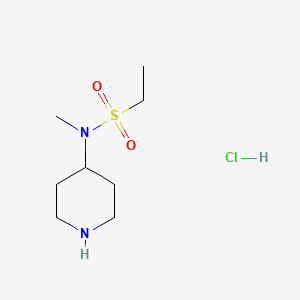
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)
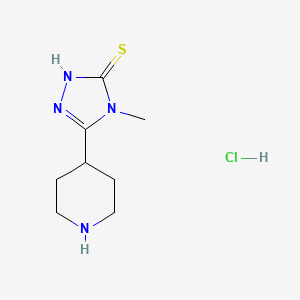
![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
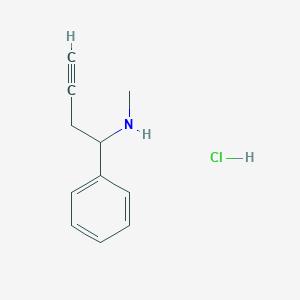

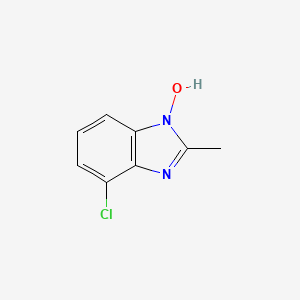
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)
